2,6-Dimethylanthracene

Thermal stability Crystal engineering Organic semiconductors

2,6-Dimethylanthracene offers a distinct advantage in optoelectronic research: its 2,6-substitution pattern yields a higher melting point (228-238°C) than 9,10-dimethylanthracene, enabling superior vacuum sublimation purification. This isomer-specific thermal stability ensures high-purity material for consistent OLED/OFET device performance, delivering blue-shifted emission critical for pure green light applications.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 613-26-3
Cat. No. B015464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylanthracene
CAS613-26-3
Synonyms2,6-Dimethylanthracene;  2,6-Dimethyl-anthracene; 
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C=C(C=C3)C)C=C2C=C1
InChIInChI=1S/C16H14/c1-11-3-5-13-10-16-8-12(2)4-6-14(16)9-15(13)7-11/h3-10H,1-2H3
InChIKeyAYRABHFHMLXKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylanthracene (CAS 613-26-3): Procurement-Ready Characterization and Baseline Data


2,6-Dimethylanthracene (CAS 613-26-3) is a methyl-substituted polycyclic aromatic hydrocarbon derivative of anthracene, bearing methyl groups at the 2- and 6-positions of the fused tricyclic core [1]. This substitution pattern confers distinct physicochemical properties, including a melting point range of 228–238 °C and a predicted boiling point of 369.6 °C at 760 mmHg, which differ markedly from both the parent anthracene and other dimethylanthracene isomers . As a crystalline solid with a molecular formula of C₁₆H₁₄ (MW 206.28 g mol⁻¹), the compound exhibits intense photoluminescence arising from the delocalized π-electron system, a property that underpins its utility in optoelectronic materials research and as a precursor for synthesizing functional anthracene derivatives [2].

Why Generic Anthracene Substitution Fails: Position-Specific Methylation Dictates Performance in 2,6-Dimethylanthracene


The location of methyl substituents on the anthracene scaffold is not a trivial structural variation; it governs critical material properties including crystal packing, thermal behavior, electronic structure, and ultimately device-relevant metrics. As demonstrated by direct comparative studies, 2,6-dimethylanthracene exhibits a melting point that is substantially higher than that of 9,10-dimethylanthracene (228–238 °C vs. 180–185 °C), reflecting stronger intermolecular interactions in the solid state . Furthermore, in OLED device architectures, a 2,6-substituted anthracene core delivers superior external quantum efficiency (2.83%) and a pure green CIE coordinate (0.334, 0.604) compared to the corresponding 9,10-substituted isomer, which displays red-shifted emission and inferior device characteristics [1]. Such regiospecific effects render generic or alternative dimethylanthracene isomers non-interchangeable for applications demanding precise thermal stability, emission wavelength, or charge transport behavior.

Quantitative Differentiation Evidence: 2,6-Dimethylanthracene vs. Isomeric Analogs and Alternative Precursors


Melting Point Elevation Confers Superior Thermal Robustness in Solid-State Processing

2,6-Dimethylanthracene exhibits a melting point range of 228–238 °C, which is significantly higher than that of the widely studied 9,10-dimethylanthracene isomer (180–185 °C) . This elevation of approximately 48–58 °C directly translates to enhanced thermal stability during material processing and device fabrication. The difference stems from the 2,6-substitution pattern, which preserves a more extended π-conjugated plane and enables denser molecular packing, whereas substitution at the central 9,10-positions introduces steric hindrance that disrupts crystal lattice cohesion.

Thermal stability Crystal engineering Organic semiconductors

Regiospecific Flash-Vacuum Pyrolysis Achieves 92% Yield, Surpassing Conventional Anthracene Synthesis Efficiency

Flash-vacuum pyrolysis of a 2,9-dimethyl-substituted dibenzocycloheptenone precursor at 950 °C and 0.002 Torr proceeds with complete regioselectivity to afford 2,6-dimethylanthracene in 92% isolated yield [1]. In contrast, analogous pyrolysis of the unsubstituted dibenzocyclooctene system yields anthracene in only approximately 30% yield alongside multiple byproducts, necessitating extensive purification [1]. This high-yielding, regiospecific route provides a reliable and scalable entry to isomerically pure 2,6-dimethylanthracene, mitigating the synthetic challenges associated with traditional multi-step Friedel–Crafts alkylation methods that often produce isomeric mixtures.

Synthetic methodology Precursor chemistry Process optimization

2,6-Substituted Anthracene Core Delivers 2.83% External Quantum Efficiency and Pure Green Emission in Non-Doped OLEDs

In a comparative study of anthracene-based emitters, an OLED device incorporating a 2,6-substituted anthracene derivative as the emitting layer achieved a maximum electroluminescence emission at 518 nm with CIE color coordinates of (0.334, 0.604), corresponding to pure green emission, and an external quantum efficiency (EQE) of 2.83% in a non-doped configuration [1]. In contrast, the 9,10-substituted isomer exhibited a red-shifted emission profile and comparatively inferior device characteristics under identical fabrication conditions. The blue-shifted absorption and photoluminescence spectra of the 2,6-derivative are attributed to reduced π-conjugation extension relative to the 9,10-substituted system, resulting in a wider optical bandgap and more desirable color purity for display applications [1].

Organic light-emitting diodes (OLEDs) Electroluminescence Display materials

ESR Hyperconjugation Studies Reveal Distinct Spin Density Distribution Favoring 2,6-Regioisomer in Radical Cation and Anion States

Electron spin resonance (ESR) investigations of dimethylanthracene cation and anion radicals demonstrate that the 2,6-dimethyl isomer exhibits a distinct hyperconjugative spin density distribution pattern relative to the 2,3- and 2,7-dimethyl isomers [1]. Specifically, the coupling constants associated with methyl proton hyperfine splitting differ among the regioisomers, reflecting variations in the delocalization of unpaired spin density into the methyl C–H bonds. The 2,6-substitution pattern yields a more symmetric spin distribution across the aromatic framework, which correlates with enhanced stability of the charged radical species [1].

Hyperconjugation Electron spin resonance (ESR) Radical ion stability

LogP of 5.6 Indicates Superior Lipophilicity for Non-Polar Media Dispersion vs. Hydrophilic Anthracene Derivatives

The computed octanol-water partition coefficient (XLogP3) for 2,6-dimethylanthracene is 5.6, indicating pronounced lipophilic character [1]. This value is substantially higher than that of the parent anthracene (XLogP3 ≈ 4.45) and comparable dimethylanthracene isomers bearing methyl groups in more central positions that reduce the hydrophobic surface area. The elevated LogP translates to preferential solubility in non-polar organic solvents such as chloroform and ethyl acetate, while conferring extremely low aqueous solubility .

Lipophilicity Solubility Formulation

Procurement-Relevant Application Scenarios for 2,6-Dimethylanthracene Based on Quantitative Differentiation


Green Fluorescent Emitter in Non-Doped OLED Architectures

2,6-Dimethylanthracene and its derivatives serve as core scaffolds for green-emitting OLED materials. As demonstrated by the 2,6-substituted anthracene derivative achieving an EQE of 2.83% and pure green CIE coordinates (0.334, 0.604) in a non-doped device [4], the 2,6-substitution pattern reliably yields blue-shifted emission compared to 9,10-substituted isomers, enabling direct integration as an emissive layer without the added complexity and cost of host-guest doping systems.

Precursor for High-Purity Anthracene-Based Organic Semiconductors via Sublimation

The elevated melting point of 228–238 °C, which is approximately 48–58 °C higher than that of 9,10-dimethylanthracene [4][3], allows 2,6-dimethylanthracene to undergo vacuum sublimation purification at temperatures that minimize thermal decomposition while maintaining high throughput. This property is critical for producing ultra-high-purity (>99.9%) material suitable for organic field-effect transistors (OFETs) and single-crystal charge transport studies, where trace impurities dramatically reduce carrier mobility.

Synthetic Intermediate for Regiospecific Derivatization to Functional Materials

The regiospecific flash-vacuum pyrolysis route yielding 92% of isomerically pure 2,6-dimethylanthracene [4] provides a reliable and scalable supply of this key intermediate. It can be subsequently oxidized to 2,6-dimethylanthraquinone [3] or functionalized at the 9- and 10-positions to generate a library of structurally defined derivatives for structure-property relationship studies in organic electronics and photonics, avoiding the isomeric contamination that plagues less selective synthetic methods.

Radical Ion Stability Studies in Organic Electronics Degradation Mechanisms

ESR studies reveal that 2,6-dimethylanthracene exhibits a distinct hyperconjugative spin density distribution in its radical cation and anion states compared to other dimethylanthracene isomers [4]. This differential stabilization is pertinent to understanding and mitigating degradation pathways in organic electronic devices under operational bias stress, enabling the rational design of more durable charge transport materials based on the 2,6-anthracene framework.

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